molecular formula C13H19N3O2 B8410173 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B8410173
M. Wt: 249.31 g/mol
InChI Key: CPIYKCHSYNSCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066803

Procedure details

Proceeding in a manner similar to that described in Example 2A above, substituting for the 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine used therein a molar equivalent amount of 2-(1-piperidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-thiomorpholinylmethyl)-4-amino -3,4-dihydro-2H-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H -1,4-benzoxazine or 2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine, and substituting for the 5-(4-methoxyphenyl) -3,5-pentanedione used therein a molar equivalent amount of 4-(1-naphthyl)-2,4-butanedione, there can be obtained, respectively, 2-(1-piperidinylmethyl)-5-methyl-6-(l-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl) -2,3-dihydropyrrolo[1,2,3-de]-1,4benzoxazine, 2-(aminomethyl)-5-methyl-6-(1-naphthylcarbonyl) -2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(methylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-thiomorpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl) -2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-azetidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine or 2-[1-(hexahydro -4H-1,4-diazepinyl)methyl]-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(1-piperidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-(4-thiomorpholinylmethyl)-4-amino -3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H -1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
N1(CC2N(N)[C:12]3[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=3OC2)CCOCC1.N1(CC2CN(N)C3C=[CH:34][CH:35]=[CH:36][C:28]=3[O:27]2)CCCCC1.C(N(CC1CN(N)[C:46]2[CH:50]=CC=[CH:53][C:45]=2O1)CC)C.NCC1CN(N)C2C=CC=CC=2[O:57]1.CNCC1CN(N)C2C=CC=CC=2O1.N1(CC2CN(N)C3C=CC=CC=3O2)CCSCC1.N1(CC2CN(N)C3C=CC=CC=3O2)CCCC1.N1(CC2CN(N)C3C=CC=CC=3O2)CCC1.CN1CCN(CC2CN(N)C3C=CC=CC=3O2)CC1.N1CCCNCC1CC1CN(N)C2C=CC=CC=2O1.COC1C=CC(C(=O)CC(=O)CC)=CC=1>>[C:15]1([C:28](=[O:27])[CH2:36][C:35](=[O:57])[CH3:34])[C:12]2[C:11](=[CH:53][CH:45]=[CH:46][CH:50]=2)[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CC1COC2=C(N1N)C=CC=C2
Step Two
Name
2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNCCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(CC)=O)=O
Step Four
Name
2-(1-piperidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Five
Name
2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC1OC2=C(N(C1)N)C=CC=C2
Step Six
Name
2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1OC2=C(N(C1)N)C=CC=C2
Step Seven
Name
2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1OC2=C(N(C1)N)C=CC=C2
Step Eight
Name
2-(4-thiomorpholinylmethyl)-4-amino -3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCSCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Nine
Name
2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Ten
Name
2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Eleven
Name
2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H -1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)CC1OC2=C(N(C1)N)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.